![molecular formula C12H7F3N2O4 B5663901 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5663901.png)
5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Overview
Description
5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the nitration of a furan derivative followed by the introduction of the trifluoromethylphenyl group. One common method includes the following steps:
Nitration: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated furan derivative is then reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).
Major Products Formed
Reduction: 5-amino-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has the molecular formula C₁₂H₇F₃N₂O₄ and features a furan ring substituted with a nitro group and a trifluoromethyl phenyl moiety. The structure contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.
Antiparasitic Activity
One of the most significant applications of this compound is in the treatment of parasitic infections, particularly those caused by Trypanosoma brucei, which causes African sleeping sickness. Research has shown that compounds within the 5-nitro-2-furancarboxamide class exhibit potent trypanocidal activity. For instance, a study reported that certain derivatives demonstrated up to 1000-fold increased potency compared to nifurtimox, a standard treatment for this disease .
Table 1: Trypanocidal Activity of 5-Nitro-2-Furancarboxamides
Compound Name | EC₅₀ (nM) | Comparison to Nifurtimox |
---|---|---|
This compound | 2.4 ± 0.3 | 1000-fold more potent |
Nifurtimox | 2400 | Reference |
This increased potency suggests that these compounds may target different biochemical pathways than those affected by existing treatments, potentially reducing side effects and improving patient outcomes.
Antimicrobial Properties
Beyond antiparasitic effects, this compound has also been investigated for its antimicrobial properties. Several studies indicate that nitro-containing compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism is believed to involve the disruption of bacterial DNA synthesis or function.
Potential in Cancer Therapy
Recent research has begun exploring the application of nitrofuran derivatives in cancer therapy. The unique structural features of this compound may allow it to interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . While this area is still under investigation, preliminary findings suggest a promising avenue for future research.
STING Pathway Inhibition
Another innovative application involves the modulation of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response regulation. Compounds similar to this compound have been identified as potential inhibitors of this pathway, which could lead to new treatments for autoimmune diseases and cancers where STING signaling is dysregulated .
Case Study: Trypanocidal Activity
In one notable study published in Nature, researchers synthesized a series of 5-nitro-2-furancarboxamides and evaluated their efficacy against T. brucei. The study highlighted that these compounds not only exhibited high potency but also low cytotoxicity against human cells, making them suitable candidates for further clinical development .
Case Study: Antimicrobial Efficacy
A comprehensive screening of various nitrofuran derivatives revealed that several exhibited broad-spectrum antimicrobial activity. These findings were published in Journal of Medicinal Chemistry, emphasizing the need for further exploration into their mechanisms and potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.
5-nitro-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the combination of its nitro, trifluoromethyl, and furan moieties, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a furan ring, a nitro group, and a trifluoromethyl substitution on the phenyl moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 331.3 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties primarily through the induction of oxidative stress and DNA damage in cancer cells. The compound has been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in various cancer cell lines. For example, in vitro studies demonstrated that it has significant inhibitory effects against non-small-cell lung cancer (NSCLC), with an IC value indicating potent cytotoxicity .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies have reported MIC values that suggest effective inhibition of bacterial growth, comparable to established antibiotics. For instance, derivatives of furan compounds similar to this compound have shown promising results against strains like Staphylococcus aureus and Escherichia coli with MIC values as low as 0.39 μg/mL .
Case Study 1: Trypanocidal Activity
A series of related compounds were synthesized to assess their trypanocidal activity against Trypanosoma brucei. Notably, one analogue demonstrated an EC value of 2.4 nM, significantly more potent than existing treatments like nifurtimox. This suggests that this compound could target different biochemical pathways than traditional therapies, reducing the risk of cross-resistance .
Case Study 2: Antitumor Efficacy
In a study focusing on NSCLC, this compound was evaluated alongside other nitro-containing compounds. Results indicated that this compound not only inhibited tumor cell proliferation but also enhanced apoptosis through ROS generation. The study emphasized the importance of the trifluoromethyl group in modulating biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Notes |
---|---|---|---|
N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide | Furan ring with chlorinated phenyl groups | Anticancer | Different substitution patterns affect potency |
N-(5-nitro-2-furancarboxamide) | Nitro group on furan | Trypanocidal | Potent against T. brucei, low cytotoxicity |
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide | Furan with amino substitution | Antibacterial | Effective against multiple bacterial strains |
Properties
IUPAC Name |
5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O4/c13-12(14,15)7-2-1-3-8(6-7)16-11(18)9-4-5-10(21-9)17(19)20/h1-6H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYAGGCLDGQPOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347651 | |
Record name | 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15212-60-9 | |
Record name | 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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